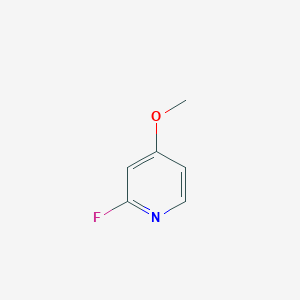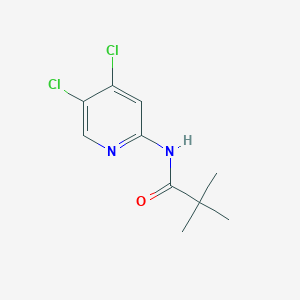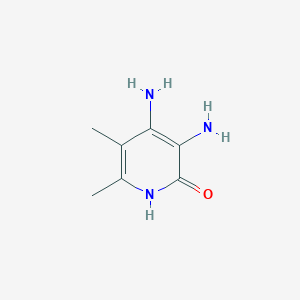
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, also known as DAPM, is a heterocyclic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
作用机制
The exact mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as xanthine oxidase, which are involved in the production of reactive oxygen species (ROS). ROS are known to play a key role in the development of several diseases, including cancer and inflammation. By inhibiting the activity of these enzymes, 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one may help to reduce the levels of ROS in the body, thereby reducing the risk of disease development.
生化和生理效应
Several studies have investigated the biochemical and physiological effects of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One study found that this compound was able to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. Another study found that 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one was able to reduce the production of pro-inflammatory cytokines, which are involved in the development of inflammation. Additionally, this compound has been found to possess anti-viral properties, with one study showing that it was able to inhibit the replication of the hepatitis C virus.
实验室实验的优点和局限性
One of the main advantages of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its wide range of biological activities. This compound has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties, making it a potentially useful tool for investigating the mechanisms underlying these diseases. However, one limitation of using 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one in lab experiments is its potential toxicity. Several studies have reported that this compound can be toxic to certain cell lines at high concentrations, which may limit its use in certain experiments.
未来方向
There are several future directions for research on 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. One area of interest is the development of new synthetic methods for this compound, which may help to improve its yield and purity. Another area of interest is the investigation of its potential applications in the treatment of other diseases, such as viral infections and neurodegenerative disorders. Additionally, further studies are needed to investigate the mechanism of action of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one, which may help to identify new targets for drug development.
合成方法
The synthesis of 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethylpyridine with nitrous acid to form the corresponding diazonium salt, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one. Another method involves the reaction of 2,3-dimethylpyridine with hydroxylamine hydrochloride to form the corresponding oxime, which is then treated with potassium cyanate to yield 3,4-Diamino-5,6-dimethylpyridin-2(1H)-one.
科学研究应用
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties. It has also been found to be an effective inhibitor of several enzymes, including xanthine oxidase, which is involved in the production of uric acid.
属性
CAS 编号 |
164930-92-1 |
|---|---|
产品名称 |
3,4-Diamino-5,6-dimethylpyridin-2(1H)-one |
分子式 |
C7H11N3O |
分子量 |
153.18 g/mol |
IUPAC 名称 |
3,4-diamino-5,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H11N3O/c1-3-4(2)10-7(11)6(9)5(3)8/h9H2,1-2H3,(H3,8,10,11) |
InChI 键 |
RDVRFDQZQCDIMS-UHFFFAOYSA-N |
SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
规范 SMILES |
CC1=C(NC(=O)C(=C1N)N)C |
同义词 |
2(1H)-Pyridinone, 3,4-diamino-5,6-dimethyl- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




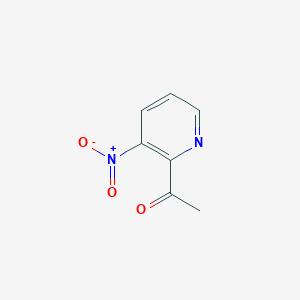

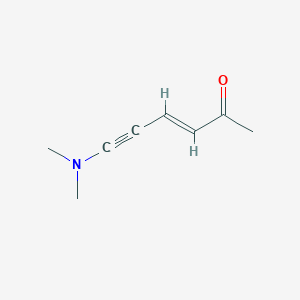
![1,3,11-Trimethylpurino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63815.png)

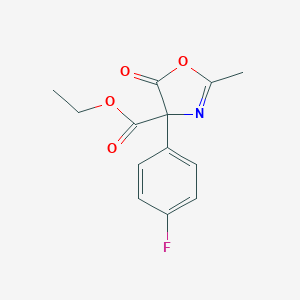
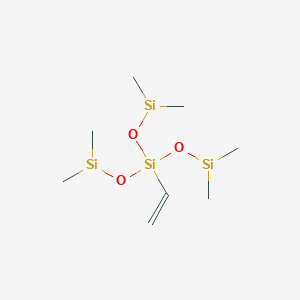
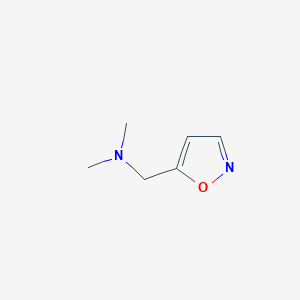
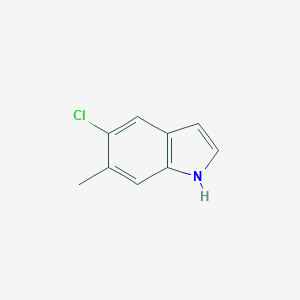
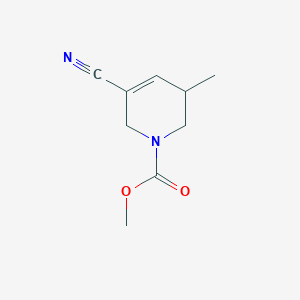
![Furo[3,2-b]pyridine-5-carbaldehyde](/img/structure/B63831.png)
